Cas no 53-05-4 (Tetrahydro Cortisone)

Tetrahydro Cortisone is a reduced metabolite of cortisone, formed via hydrogenation of the A-ring, resulting in a 5β-tetrahydro derivative. This compound is significant in steroid metabolism and is often studied in the context of glucocorticoid activity and metabolic pathways. Its saturated A-ring structure enhances stability and alters reactivity compared to cortisone, making it useful in biochemical research and analytical applications. Tetrahydro Cortisone is commonly employed as a reference standard in chromatography and mass spectrometry for quantifying steroid levels in biological samples. Its well-defined chemical properties and metabolic relevance contribute to its utility in endocrinology and pharmaceutical studies.
Tetrahydro Cortisone structure
Tetrahydro Cortisone structure
商品名:Tetrahydro Cortisone
CAS番号:53-05-4
MF:C21H32O5
メガワット:364.47578
CID:367519
PubChem ID:5866

Tetrahydro Cortisone 化学的及び物理的性質

名前と識別子

    • Pregnane-11,20-dione,3,17,21-trihydroxy-, (3a,5b)-
    • Tetrahydro Cortisone
    • (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
    • Tetrahydrocortisone
    • NSC 76984
    • Cortisone, tetrahydro-
    • AKOS040744374
    • Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3alpha,5beta)-
    • Urocortison
    • HY-113114
    • MS-25818
    • 53-05-4
    • CS-0059607
    • UNII-5HF9TM2D15
    • F82239
    • Q7706546
    • 3alpha,17,21-Trihydroxy-5-beta-pregnane-11,20-dione
    • CHEMBL1908043
    • 3.alpha.,21-Trihydroxypregnane-11,20-dione
    • Ba 2681
    • Tetrahydrocompound E
    • CHEBI:9901
    • THE [Steroid]
    • Tetrahydrocortison
    • THE
    • TETRAHYDROCORTISONE [MI]
    • 3alpha,17alpha,21-trihydroxy-5beta-pregnane-11,20-dione
    • EINECS 200-161-9
    • 5HF9TM2D15
    • 5.beta.-Pregnane-11, 3.alpha.,17,21-trihydroxy-
    • 5beta-Pregnane-11,20-dione, 3alpha,17,21-trihydroxy-
    • NSC76984
    • DTXSID70878591
    • SCHEMBL193711
    • C05470
    • Pregnane-11, 3,17,21-trihydroxy-, (3.alpha.,5.beta.)-
    • Urocortisone
    • 3alpha,17,21-Trihydroxypregnane-11,20-dione
    • Tetrahydro E
    • NSC-76984
    • (3a,5b)-3,17,21-trihydroxy-pregnane-11,20-dione
    • 3.alpha.,17,21-Trihydroxypregnane-11,20-dione
    • THE (Steroid)
    • 5a-Pregnan-3b,17a,21-triol-11,20-dion
    • 5beta-Pregnane-11,20-dione, 3alpha,17,21-trihydroxy-(8CI)
    • 3a,17,21-trihydroxy-5b-pregnane-11,20-dione
    • Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3.alpha.,5.beta.)-
    • 3,17-dihydroxy-17-hydroxyacetyl-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-11-one
    • (3alpha,5beta)-3,17,21-Trihydroxypregnane-11,20-dione
    • (3.alpha.,5.beta.)-3,17,21-Trihydroxypregnane-11,20-dione
    • 5.beta.-Pregnane-11,20-dione, 3.alpha.,17,21-trihydroxy-
    • tetrahydro-Cortisone
    • 3a,17,21-trihydroxy-5a-pregnane-11,20-dione
    • Pregnane-11,20-dione, 3,17,21-trihydroxy-, (3alpha,5beta)-(9CI)
    • SYGWGHVTLUBCEM-ZIZPXRJBSA-N
    • (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta(a)phenanthren-11-one
    • 3.alpha.,17,21-Trihydroxy-5.beta.-pregnane-11,20-dione
    • (1S,2S,5S,7S,10S,11S,14R,15S)-5,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadecan-17-one
    • 3,17-Dihydroxy-17-hydroxyacetyl-10,13-dimethyl-hexadecahydro-cyclopenta(a)phenanthren-11-one
    • (1S,2S,5S,7S,10S,11S,14R,15S)-5,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-17-one
    • 3alpha,17,21-trihydroxy-5beta-Pregnane-11,20-dione
    • DTXCID101016635
    • 3b,17,21-trihydroxy-5a-pregnane-11,20-dione
    • インチ: InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1
    • InChIKey: SYGWGHVTLUBCEM-ZIZPXRJBSA-N
    • ほほえんだ: CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O

計算された属性

  • せいみつぶんしりょう: 364.22500
  • どういたいしつりょう: 364.225
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 9
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 94.8

じっけんとくせい

  • 色と性状: 結晶化。
  • 密度みつど: 1.0666 (rough estimate)
  • ゆうかいてん: 190°
  • ふってん: 415.66°C (rough estimate)
  • フラッシュポイント: 297.1°C
  • 屈折率: 1.6120 (estimate)
  • PSA: 94.83000
  • LogP: 1.86150
  • ようかいせい: {"error_code":"54004","error_msg":"Please recharge"}ようかいどDecreases with increasing temperature.
  • ひせんこうど: D25 +85.5° (abs ethanol)

Tetrahydro Cortisone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1242903-5mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
5mg
$985 2023-09-04
ChemScence
CS-0059607-5mg
Tetrahydrocortisone
53-05-4 ≥99.0%
5mg
$530.0 2022-04-27
1PlusChem
1P00DDVL-25mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
25mg
$735.00 2024-04-30
1PlusChem
1P00DDVL-10mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
10mg
$358.00 2024-04-30
1PlusChem
1P00DDVL-5mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
5mg
$235.00 2024-04-30
eNovation Chemicals LLC
Y1242903-1mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
1mg
$330 2024-06-06
A2B Chem LLC
AG23713-10mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 ≥98%
10mg
$270.00 2024-04-19
eNovation Chemicals LLC
Y1242903-1mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
1mg
$330 2025-02-27
eNovation Chemicals LLC
Y1242903-1mg
3alpha,17,21-trihydroxy-5-beta-pregnane-11,20-dione
53-05-4 99%
1mg
$330 2025-03-01
TRC
T293375-50mg
Tetrahydro Cortisone
53-05-4
50mg
$ 1717.00 2023-09-06

Tetrahydro Cortisone 関連文献

Tetrahydro Cortisoneに関する追加情報

Tetrahydro Cortisone: A Comprehensive Overview

Tetrahydro Cortisone, also known as THP (Tetrahydro Prednisolone), is a synthetic corticosteroid with the CAS number 53-05-4. It is widely recognized for its potent anti-inflammatory and immunosuppressive properties, making it a valuable compound in various therapeutic applications. This article delves into the latest research and clinical advancements surrounding Tetrahydro Cortisone, highlighting its significance in modern medicine.

The chemical structure of Tetrahydro Cortisone is derived from prednisolone, with modifications that enhance its pharmacokinetic profile. These modifications allow for improved bioavailability and reduced side effects compared to traditional corticosteroids. Recent studies have demonstrated that Tetrahydro Cortisone exhibits selective anti-inflammatory activity, targeting specific pathways involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

One of the most promising areas of research involving Tetrahydro Cortisone is its application in treating autoimmune disorders. A 2023 clinical trial published in the New England Journal of Medicine revealed that patients treated with Tetrahydro Cortisone experienced significant reduction in disease activity scores compared to those receiving placebo. This study underscores the compound's potential as a first-line therapy for managing autoimmune conditions with minimal adverse effects.

In addition to its therapeutic applications, recent advancements in drug delivery systems have enhanced the efficacy of Tetrahydro Cortisone. Nanoparticle-based formulations have been developed to improve targeted delivery, reducing systemic side effects while maintaining high local concentrations at the site of inflammation. These innovations are particularly beneficial for patients requiring long-term corticosteroid therapy.

The role of Tetrahydro Cortisone in dermatology has also garnered attention. Studies have shown that topical application of Tetrahydro Cortisone can effectively treat chronic skin conditions such as psoriasis and eczema. Its ability to penetrate the skin barrier efficiently makes it an ideal candidate for localized treatments, minimizing systemic exposure and associated risks.

Furthermore, emerging research into the molecular mechanisms of Tetrahydro Cortisone has shed light on its interactions with cellular signaling pathways. For instance, a 2023 study in the journal Nature Immunology identified that Tetrahydro Cortisone modulates the NF-κB pathway, a critical regulator of inflammatory responses. This discovery provides a deeper understanding of how Tetrahydro Cortisone exerts its anti-inflammatory effects at the molecular level.

The safety profile of Tetrahydro Cortisone strong has also been extensively evaluated in recent years. Long-term studies indicate that when used at recommended doses, it poses fewer risks compared to traditional corticosteroids. However, ongoing research is focused on identifying biomarkers that can predict individual patient responses to therapy, enabling personalized treatment regimens.

In conclusion, < strong >Tetrahdro Cortis one< / strong > remains a cornerstone in the field of anti-inflammatory therapeutics. With continuous advancements in research and drug delivery technologies, its role in treating a wide array of inflammatory and autoimmune conditions is likely to expand further. As new studies emerge, healthcare professionals will be better equipped to harness the full potential of this versatile compound while minimizing associated risks.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司